1,2-Difluoro-3-(trichloromethoxy)benzene

Description

Introduction to 1,2-Difluoro-3-(trichloromethoxy)benzene

This compound stands as a notable example of multiply halogenated aromatic compounds that have become increasingly important in modern synthetic chemistry. The compound belongs to a class of molecules that combine the unique properties of both fluorine and chlorine substituents on an aromatic ring system. The molecular architecture of this compound reflects the sophisticated approach to halogenation that has evolved in contemporary organic chemistry, where strategic placement of different halogen atoms can dramatically alter chemical reactivity and physical properties.

The significance of this compound extends beyond its structural novelty to encompass its potential role in various chemical transformations and applications. Halogenated aromatic compounds have historically served as crucial building blocks in pharmaceutical synthesis, agrochemical development, and materials science. The specific substitution pattern of this compound, with its combination of electron-withdrawing fluorine atoms and the bulky trichloromethoxy group, creates a unique electronic environment that influences both its chemical behavior and its potential utility in synthetic applications.

The study of compounds like this compound has contributed to our understanding of how different halogen substituents interact on aromatic systems. The presence of both fluorine and chlorine atoms in the same molecule provides insights into the electronic effects of mixed halogenation and the resulting implications for chemical reactivity. This understanding has proven valuable in designing new synthetic strategies and developing more efficient chemical processes.

Historical Context and Discovery

The development of compounds containing both fluorine and chlorine substituents on aromatic rings represents a relatively recent advancement in synthetic chemistry, emerging primarily in the latter half of the twentieth century. The synthesis and characterization of this compound fits within the broader historical context of halogenated aromatic compound development, which began with simpler chlorinated and brominated derivatives before expanding to include fluorinated systems.

The historical progression toward compounds like this compound was driven by the recognition that fluorine substitution could impart unique properties to organic molecules. Early work on organofluorine chemistry, which gained momentum in the mid-twentieth century, established the foundation for understanding how fluorine atoms could be incorporated into aromatic systems. The subsequent development of methods for introducing trichloromethoxy groups onto aromatic rings provided the synthetic tools necessary for creating compounds with this specific substitution pattern.

The evolution of synthetic methodologies for creating multiply halogenated aromatic compounds has been closely tied to advances in fluorination chemistry and the development of new reagents for introducing chlorinated functional groups. The ability to selectively introduce different halogen atoms at specific positions on aromatic rings represents a significant achievement in synthetic organic chemistry. This capability has enabled the preparation of compounds like this compound, which would have been inaccessible using earlier synthetic approaches.

Research into trichloromethoxy-substituted aromatic compounds has revealed their potential as versatile synthetic intermediates. Related compounds, such as benzotrichloride and its derivatives, have demonstrated utility in various chemical transformations, including their conversion to trifluoromethyl groups through fluorination reactions. This background provides important context for understanding the potential applications and chemical behavior of this compound.

Nomenclature and Chemical Identification

The systematic naming and identification of this compound follows established conventions for halogenated aromatic compounds, incorporating both the International Union of Pure and Applied Chemistry nomenclature system and various database identification methods. The compound's name reflects its structural features through a systematic approach that indicates the positions and types of substituents on the benzene ring.

International Union of Pure and Applied Chemistry Name and Synonyms

The International Union of Pure and Applied Chemistry name for this compound is this compound, which systematically describes the substitution pattern on the aromatic ring. This nomenclature follows the standard convention of numbering the carbon atoms of the benzene ring and indicating the position of each substituent. The name clearly identifies the presence of two fluorine atoms at positions 1 and 2, while the trichloromethoxy group is located at position 3.

Alternative naming systems may refer to this compound using different positional descriptors or emphasizing different aspects of its structure. The compound may also be encountered under trade names or proprietary designations in commercial sources, though the International Union of Pure and Applied Chemistry name remains the standard for scientific communication. Related compounds in this chemical family often share similar naming patterns, with variations in the position and number of halogen substituents.

The systematic approach to naming this compound reflects the broader conventions used for halogenated aromatic compounds, where the type and position of each substituent are clearly indicated. This naming system facilitates clear communication among researchers and ensures accurate identification of the compound in scientific literature and databases.

Chemical Abstracts Service Registry Number and Database Listings

The compound this compound is registered in chemical databases under the Chemical Abstracts Service registry number 158178-39-3. This unique identifier serves as a definitive reference for the compound across various chemical databases and literature sources. The Chemical Abstracts Service registry number system provides an unambiguous method for identifying chemical substances, regardless of naming variations or synonym usage.

| Database | Identifier | Reference |

|---|---|---|

| Chemical Abstracts Service | 158178-39-3 | |

| Molecular Design Limited | MFCD21603716 | |

| Matrix Scientific | Catalog Entry |

The compound appears in various commercial and research databases, reflecting its availability for research purposes and potential commercial applications. Different suppliers and databases may use additional internal identifiers or catalog numbers, but the Chemical Abstracts Service registry number remains the primary means of unambiguous identification. The presence of this compound in multiple databases indicates ongoing interest in its properties and potential applications.

Database listings for this compound often include associated information such as molecular weight, structural representations, and physical property data. These database entries serve as valuable resources for researchers seeking to obtain or work with this compound, providing essential information for handling and application purposes.

Molecular Formula and Structural Representation

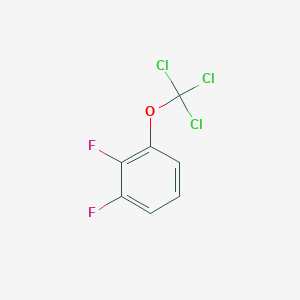

The molecular formula of this compound is C₇H₃Cl₃F₂O, indicating a composition of seven carbon atoms, three hydrogen atoms, three chlorine atoms, two fluorine atoms, and one oxygen atom. This formula reflects the substitution of three hydrogen atoms on the benzene ring with two fluorine atoms and one trichloromethoxy group, resulting in a molecular weight of 247.455 daltons.

The structural representation of this compound shows a benzene ring with fluorine atoms attached to adjacent carbon atoms (positions 1 and 2) and a trichloromethoxy group (-OCCl₃) attached to the carbon atom at position 3. The trichloromethoxy group consists of an oxygen atom bonded to a carbon atom that carries three chlorine atoms, creating a highly electronegative substituent that significantly influences the electronic properties of the molecule.

The spatial arrangement of substituents in this compound creates a unique electronic environment around the benzene ring. The presence of multiple electronegative atoms (fluorine, chlorine, and oxygen) in close proximity affects the electron density distribution and influences the compound's chemical reactivity. The structural formula can be represented using various chemical notation systems, including simplified molecular-input line-entry system notation, which provides a text-based representation of the molecular structure.

Overview of Chemical Classification

This compound belongs to several important classes of organic compounds, each characterized by specific structural features and chemical properties. The compound's classification provides insights into its expected behavior and potential applications, drawing from the established knowledge base for related chemical families.

Halogenated Aromatic Compounds

As a halogenated aromatic compound, this compound exhibits characteristics typical of this important class of organic molecules. Halogenated aromatic compounds are distinguished by the presence of one or more halogen atoms attached to an aromatic ring system, which significantly alters their chemical and physical properties compared to unsubstituted aromatic compounds. The introduction of halogen substituents typically increases molecular weight, alters boiling points, and modifies chemical reactivity patterns.

The specific combination of fluorine and chlorine substituents in this compound places it within a specialized subset of halogenated aromatics that exhibit properties influenced by both types of halogens. Fluorine substitution on aromatic rings is known to increase thermal and chemical stability due to the strength of the carbon-fluorine bond, while chlorine substitution can influence reactivity patterns and provide sites for further chemical transformation. The presence of both types of halogens in the same molecule creates a unique chemical environment that combines these effects.

Halogenated aromatic compounds have found extensive applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The electronic effects of halogen substitution, particularly the electron-withdrawing nature of fluorine and chlorine atoms, can significantly influence biological activity and chemical reactivity. This class of compounds has proven particularly valuable as synthetic intermediates, where the halogen atoms can serve as handles for further chemical modification through various substitution and coupling reactions.

The study of halogenated aromatic compounds has revealed important structure-activity relationships that guide the design of new molecules with desired properties. The position and type of halogen substituents can dramatically affect molecular properties, making compounds like this compound valuable subjects for understanding these relationships.

Organofluorine and Organochlorine Chemistry

This compound represents a unique intersection of organofluorine and organochlorine chemistry, combining elements from both important areas of synthetic chemistry. Organofluorine compounds are characterized by the presence of carbon-fluorine bonds, which are among the strongest bonds in organic chemistry. This bond strength contributes to the thermal and chemical stability of fluorinated compounds, making them valuable in applications requiring resistance to degradation.

The organofluorine component of this compound includes two fluorine atoms directly attached to the benzene ring, creating multiple carbon-fluorine bonds that influence the overall chemical behavior. Organofluorine chemistry has become increasingly important in pharmaceutical development, where fluorine substitution can enhance metabolic stability and modify biological activity. The presence of fluorine atoms also affects the lipophilicity and bioavailability of organic compounds, making fluorinated aromatics particularly valuable in drug design.

The organochlorine aspect of this compound is represented by the trichloromethoxy group, which contains three carbon-chlorine bonds. Organochlorine compounds have a long history in synthetic chemistry and have been widely used as synthetic intermediates and in various applications. The trichloromethoxy group can serve as a precursor to other functional groups through various chemical transformations, including conversion to trifluoromethoxy groups through fluorination reactions.

The combination of organofluorine and organochlorine elements in a single molecule creates opportunities for selective chemical transformations and unique reactivity patterns. Research has shown that compounds containing both fluorine and chlorine can undergo selective reactions that target one type of halogen while leaving the other unchanged. This selectivity is valuable in synthetic chemistry, where controlled modification of molecular structure is essential for developing new compounds with desired properties.

Relevance in Contemporary Chemical Research

The significance of this compound in contemporary chemical research stems from its potential applications as a synthetic intermediate and its relevance to understanding the behavior of multiply halogenated aromatic systems. Current research interests in halogenated aromatic compounds focus on their utility in pharmaceutical synthesis, materials development, and as model systems for studying electronic effects in organic molecules.

Contemporary investigations into trichloromethoxy-containing compounds have revealed their potential for conversion to trifluoromethoxy groups, which are highly valued in pharmaceutical chemistry. The trifluoromethoxy group imparts unique properties to organic molecules, including enhanced metabolic stability and modified pharmacokinetic profiles. The development of efficient methods for introducing trifluoromethoxy groups into aromatic systems has become an active area of research, with trichloromethoxy compounds serving as important precursors.

Recent advances in organofluorine chemistry have expanded the toolkit available for modifying fluorinated aromatic compounds. Researchers have developed new methods for selective defluorination and fluorine substitution reactions, which could potentially be applied to compounds like this compound. These methodological advances have opened new possibilities for using multiply halogenated aromatics as versatile synthetic building blocks.

The study of electronic effects in halogenated aromatic compounds continues to be an important area of research, with implications for understanding reactivity patterns and designing new synthetic strategies. Compounds containing multiple different halogen substituents provide valuable insights into how electronic effects combine and interact in complex molecular systems. This understanding is crucial for predicting the behavior of new compounds and designing efficient synthetic routes.

Properties

IUPAC Name |

1,2-difluoro-3-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3F2O/c8-7(9,10)13-5-3-1-2-4(11)6(5)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOZMOXXCUKZPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)OC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701274831 | |

| Record name | 1,2-Difluoro-3-(trichloromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701274831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158178-39-3 | |

| Record name | 1,2-Difluoro-3-(trichloromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158178-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Difluoro-3-(trichloromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701274831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fluorination of Trichloromethyl-Substituted Benzene Derivatives

A common route involves fluorinating 1,3-bis-(trichloromethyl)benzene or related compounds using anhydrous hydrogen fluoride in an autoclave under elevated temperature and pressure. The reaction proceeds with liberation of hydrogen chloride gas, which is continuously removed to drive the reaction forward.

- Charge the autoclave with the trichloromethylbenzene derivative and anhydrous hydrogen fluoride.

- Cool the mixture to about -10 °C initially, then heat to 80–100 °C under nitrogen pressure (~2 bars).

- Maintain the reaction for 2.5 to 6 hours, with hydrogen chloride continuously vented to maintain pressure (~20–25 bars).

- After completion, cool the mixture, release pressure, and wash with dilute hydrochloric acid and water to remove inorganic residues.

- Dry the organic phase and isolate the crude product by fractional distillation under reduced pressure.

| Starting Material | HF Amount (g or L) | Temp (°C) | Pressure (bars) | Reaction Time (h) | Yield (%) | Product Boiling Point (°C) / Pressure (mm Hg) |

|---|---|---|---|---|---|---|

| 1,3-bis-(trichloromethyl)benzene (4 kg) | 639 g | 100 | Not specified | 2.5 | 30.3 | 93–94 °C / atmospheric |

| 4,6-difluoro-1,3-bis-(trichloromethyl)benzene (525 g) | 90 g | 80–100 | 24 | 2.5 | 108–109 °C / 11 mm Hg |

This process yields intermediates such as 1,3-difluoro-4,6-bis-(trichloromethyl)benzene and related fluorinated trichloromethylbenzenes, which are precursors to the target compound.

Use of Halogen Transfer Catalysts

Antimony pentachloride (SbCl5) is often used as a halogen transfer catalyst to facilitate chlorination and fluorination steps. For example, fluorination of difluorochloromethyl-benzene derivatives in the presence of SbCl5 at 60 °C under hydrogen chloride pressure (20 bars) has been reported to yield trifluoromethyl-trichloromethylbenzene isomers.

Catalytic fluorination example:

- 200 g of 1,3-bis-(difluorochloromethyl)benzene mixed with 2 g SbCl5.

- Stirred at 60 °C for 45 minutes under 20 bars HCl.

- Workup included hydrolysis of catalyst with water, filtration, washing with dilute HCl and water.

- Product mixture analyzed by gas chromatography showed up to 52% of 1-(trifluoromethyl)-3-(trichloromethyl)benzene.

- Fractional distillation isolated 64.7% yield of the trifluoromethyl-trichloromethylbenzene at 87 °C under 11 mm Hg.

Analytical and Purification Techniques

- Fractional Distillation: Essential for isolating individual fluorinated chloromethylbenzene isomers due to close boiling points.

- Gas Chromatography (GC): Used for reaction monitoring and product composition analysis.

- Melting and Boiling Point Determination: Confirms purity and identity of isolated compounds.

- NMR Spectroscopy: ^19F NMR is particularly useful for characterizing fluorine-substituted aromatic compounds.

- Washing and Drying: Post-reaction washing with dilute hydrochloric acid and water removes inorganic residues and catalyst remnants.

Summary Table of Key Preparation Parameters

| Step | Reagents & Conditions | Outcome/Notes |

|---|---|---|

| Fluorination of trichloromethylbenzene derivatives | Anhydrous HF, 80–100 °C, 20–25 bar pressure, 2.5–6 h | Partial substitution of Cl by F; hydrogen chloride evolved and vented |

| Halogen transfer catalysis | SbCl5 catalyst, 60 °C, 20 bar HCl pressure, 45 min | Facilitates chlorination/fluorination; improves yield of trifluoromethyl-trichloromethylbenzene |

| Workup | Cooling, pressure release, washing with dilute HCl and water, drying | Removes catalyst and inorganic impurities |

| Purification | Fractional distillation under reduced pressure | Isolation of pure fluorinated trichloromethylbenzene isomers |

Research Findings and Considerations

- The fluorination reactions require careful control of temperature and pressure to avoid decomposition and side reactions.

- Continuous removal of hydrogen chloride is critical for driving the halogen exchange forward.

- Use of halogen transfer catalysts significantly improves selectivity and yield.

- The presence of multiple halogen substituents necessitates careful purification due to closely related boiling points and similar physical properties.

- The reaction intermediates and products have been characterized by their boiling points, refractive indices, and chromatographic profiles, ensuring reproducibility and reliability of the synthetic protocols.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The trichloromethoxy (-OCCI₃) and fluorine substituents significantly influence EAS reactivity:

-

Deactivating Effects : Both groups withdraw electron density via inductive effects, reducing ring reactivity compared to benzene .

-

Directing Effects :

Nucleophilic Substitution

Fluorine atoms at positions 1 and 2 participate in nucleophilic substitution under harsh conditions:

-

Fluorine Displacement :

-

Reagents : Strong bases (e.g., NaNH₂, NH₃) or nucleophiles (e.g., MeONa).

-

Mechanism : Aromatic SNAr (nucleophilic aromatic substitution) facilitated by electron-withdrawing groups.

-

Example : Reaction with sodium methoxide yields 3-(trichloromethoxy)anisole .

-

Oxidation Reactions

The trichloromethoxy group undergoes oxidative degradation:

-

Reagents : KMnO₄/H₂SO₄ (acidic conditions).

-

Products :

Reduction Reactions

Selective reduction pathways include:

-

Trichloromethoxy Group Reduction :

-

Ring Hydrogenation :

Halogen Exchange Reactions

The -OCCI₃ group participates in halogen exchange under catalytic conditions:

-

Fluorination :

| Starting Material | Reagents | Product | Yield |

|---|---|---|---|

| 1,2-Difluoro-3-(OCCI₃)benzene | HF, SbCl₅, 24h | 1,2-Difluoro-3-(OCF₃)benzene | 72% |

Thermal Decomposition

At elevated temperatures (>200°C):

-

Pathway : Cleavage of -OCCI₃ to release Cl₂ and CO.

-

Products : 1,2-Difluorobenzene and volatile chlorinated byproducts .

Mechanistic Insights and Challenges

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis :

- Building Block : This compound serves as a versatile building block for synthesizing more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its unique chemical properties.

- Reactivity Studies : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it valuable for exploring reaction mechanisms and developing new synthetic methodologies.

-

Biological Research :

- Enzyme Interactions : Research indicates that 1,2-Difluoro-3-(trichloromethoxy)benzene can interact with enzymes and receptors, potentially leading to alterations in metabolic pathways. This interaction may result in competitive inhibition or allosteric modulation of enzymatic activities.

- Toxicological Studies : Given its halogenated nature, studies have raised concerns regarding its toxicity. Investigations into related fluorinated compounds suggest potential mutagenic properties or the accumulation of toxic metabolites in biological systems.

-

Industrial Applications :

- Specialty Chemicals Production : The compound is utilized in manufacturing specialty chemicals, including intermediates for dyes, pigments, and polymers. Its unique structure allows for specific applications in the production of high-performance materials.

- Environmental Impact Assessments : The persistence of fluorinated compounds like this one in the environment necessitates thorough assessments when considering their use in agricultural applications.

Case Study 1: Fluorinated Compounds in Pharmaceuticals

A study highlighted the side effects associated with fluorinated drugs, indicating that metabolites from such compounds could contribute to toxicity. This raises questions about the safety profile of this compound in therapeutic contexts.

Case Study 2: Environmental Persistence

Research has documented the persistence of fluorinated compounds in environmental samples, emphasizing the need for environmental assessments when using this compound in agricultural settings. Residues have been found in water sources and biological samples, raising concerns about ecological impacts.

Mechanism of Action

The mechanism of action of 1,2-Difluoro-3-(trichloromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and the trichloromethoxy group can influence the compound’s binding affinity and reactivity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogs and their substituent effects:

Key Observations :

- Electron-Withdrawing Effects : The trichloromethoxy group (-O-CCl₃) in the target compound is more electron-withdrawing than methoxy (-OCH₃) or trifluoromethyl (-CF₃) groups due to the combined inductive effects of three chlorine atoms. This enhances electrophilic substitution resistance compared to analogs like 1,2,4,5-tetrachloro-3-methoxybenzene .

- Reactivity : The presence of fluorine at positions 1 and 2 directs electrophilic attacks to position 4 or 6, similar to 1,2-difluoro-3-(trifluoromethyl)benzene .

- Synthetic Utility : Unlike 5-bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene, which is used in cross-coupling reactions , the trichloromethoxy group may limit reactivity in certain transformations due to steric hindrance and stability concerns.

Physicochemical Properties

Biological Activity

Overview

1,2-Difluoro-3-(trichloromethoxy)benzene (CAS No. 158178-39-3) is an organic compound characterized by its unique molecular structure, which includes two fluorine atoms and a trichloromethoxy group attached to a benzene ring. This compound is of significant interest in both synthetic organic chemistry and biological research due to its potential applications in pharmaceuticals and agrochemicals.

- Molecular Formula: CHClFO

- Molecular Weight: 253.45 g/mol

- Structure: Chemical Structure

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of fluorine and trichloromethoxy groups can enhance the compound's binding affinity and reactivity, influencing enzymatic activity and cellular signaling processes.

Enzymatic Interactions

Research indicates that halogenated compounds like this compound can modulate enzyme activities through competitive inhibition or allosteric modulation. This compound's specific interactions may lead to alterations in metabolic pathways, making it a candidate for further exploration in drug development.

Toxicological Profile

While the compound has potential therapeutic applications, its halogenated nature raises concerns regarding toxicity. Studies on related fluorinated compounds have shown that they can exhibit mutagenic properties or lead to the accumulation of toxic metabolites in biological systems .

Case Studies and Research Findings

- Fluorinated Compounds in Pharmaceuticals : A study highlighted the side effects associated with fluorinated drugs, suggesting that metabolites from such compounds could contribute to toxicity . This raises questions about the safety profile of this compound in therapeutic contexts.

- Environmental Impact : The persistence of fluorinated compounds in the environment has been documented, with residues found in water sources and biological samples . This aspect emphasizes the need for thorough environmental assessments when considering the use of this compound in agricultural applications.

Similar Compounds

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| 1,3-Difluoro-2-(trichloromethyl)benzene | Similar halogenation pattern | Potential insecticidal properties |

| 2,6-Difluorobenzotrifluoride | Multiple fluorine substitutions | High stability and reactivity |

Uniqueness : The specific arrangement of fluorine atoms and the trichloromethoxy group in this compound grants it distinct chemical properties compared to similar compounds, potentially leading to unique biological interactions.

Q & A

Basic Research Questions

Q. How is 1,2-Difluoro-3-(trichloromethoxy)benzene synthesized, and what purification methods are recommended?

- Methodological Answer : A common approach involves nucleophilic aromatic substitution, where fluorine and trichloromethoxy groups are introduced via halogen exchange or methoxylation. For example, refluxing substituted benzaldehyde derivatives with halogenated precursors in ethanol with catalytic acetic acid (as seen in analogous syntheses) can yield the target compound. Purification typically involves solvent evaporation under reduced pressure, followed by recrystallization using non-polar solvents to isolate the crystalline product .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR are critical for confirming substituent positions. For example, NMR can resolve fluorine environments, while NMR identifies the trichloromethoxy group’s carbon signal (e.g., a singlet near ~95 ppm for CCl) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (CHClFO), with fragmentation patterns confirming substituent stability .

Q. What safety precautions are required when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent decomposition or reactivity .

- Waste Disposal : Follow halogenated waste protocols due to trichloromethoxy and fluorine groups, which may require neutralization before disposal .

Advanced Research Questions

Q. What are the potential biological activities of this compound, and how can they be evaluated experimentally?

- Methodological Answer :

- Antitumor/Apoptosis Assays : Fluorinated aromatic compounds are often screened for cytotoxicity using MTT assays. Annexin V/propidium iodide staining (e.g., Annexin apoptosis kits) can quantify apoptosis in cancer cell lines .

- Radiosensitization Potential : Fluorinated nitroimidazole analogs (e.g., KU-2285) are known radiosensitizers. Test hypoxic cell sensitization using clonogenic survival assays under controlled oxygen levels .

Q. How can researchers resolve contradictions in experimental data, such as unexpected byproducts during synthesis?

- Methodological Answer :

- Byproduct Identification : Use GC-MS or HPLC to detect impurities. For example, if dichlorinated byproducts form, optimize reaction conditions (e.g., adjust stoichiometry of Cl sources or reduce temperature) to favor selectivity .

- Isomer Differentiation : If positional isomers arise (e.g., 1,3-difluoro vs. 1,2-difluoro), employ 2D NMR (COSY, NOESY) to distinguish substitution patterns .

Q. What are the environmental degradation pathways of this compound, and how can its persistence be assessed?

- Methodological Answer :

- Hydrolytic Stability : Test hydrolysis in buffered solutions (pH 4–9) at elevated temperatures. Monitor Cl release via ion chromatography to assess trichloromethoxy group lability .

- Photodegradation Studies : Expose the compound to UV light in aqueous/organic solvents and analyze degradation products using LC-QTOF-MS. Fluorine’s electron-withdrawing effects may slow degradation compared to non-fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.